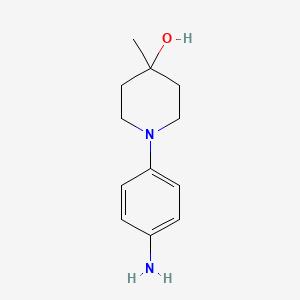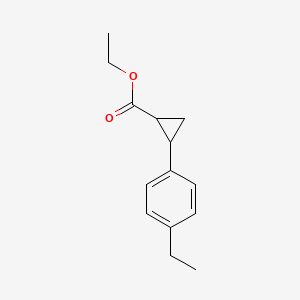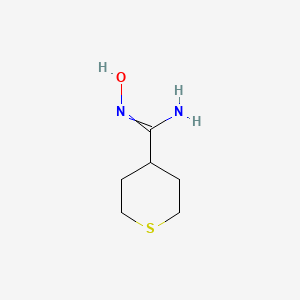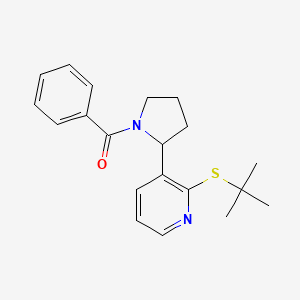
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene typically involves the reaction of 2-chloro-1-methoxybenzene with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene include:
2-chloro-1-methoxy-4-nitrobenzene: This compound lacks the nitroethenyl group and has different chemical properties.
2-chloro-1-methoxy-4-(2-nitropropyl)benzene: This compound has a nitropropyl group instead of a nitroethenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3 |
Clé InChI |
XAEBQJANFSJNOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)









![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)

![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)
